molecular formula C7H15NO2S · HCl B1579053 H-Cys(tBu)-OH · HCl

H-Cys(tBu)-OH · HCl

Cat. No.: B1579053
M. Wt: 213.73
Attention: For research use only. Not for human or veterinary use.
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Description

H-Cys(tBu)-OH · HCl (CAS: 2481-09-6) is a protected cysteine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a tert-butyl (tBu) group protecting the thiol (-SH) side chain of cysteine, preventing unwanted disulfide bond formation or oxidation during peptide assembly. The hydrochloride (HCl) salt enhances solubility in polar solvents, such as DMF or water, facilitating its use in automated peptide synthesizers .

Key properties include:

  • Molecular formula: C₇H₁₅NO₂S · HCl
  • Molecular weight: 213.7 g/mol
  • Solubility: Soluble in water, DMF, and dichloromethane .
  • Storage: Stable at -20°C in dry conditions .

The tert-butyl group is acid-labile, requiring strong acids like trifluoroacetic acid (TFA) for cleavage, making it compatible with Fmoc-based SPPS strategies .

Properties

Molecular Formula

C7H15NO2S · HCl

Molecular Weight

213.73

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

H-Cys(Bzl)-OH · HCl (CAS: 16741-80-3)

  • Protecting group : Benzyl (Bzl).
  • Molecular weight : 261.8 g/mol .
  • Applications : Historically used in Boc-SPPS due to its stability under acidic conditions. The Bzl group requires harsh conditions (e.g., HF or Na/NH₃) for removal, limiting compatibility with Fmoc chemistry .

H-Cys(Acm)-OH · HCl (CAS: 28798-28-9)

  • Protecting group : Acetamidomethyl (Acm).
  • Molecular weight : 228.69 g/mol .
  • Applications : Ideal for synthesizing disulfide-rich peptides. Acm is stable under acidic and basic conditions but can be removed selectively with iodine or mercury(II) acetate .
  • Advantages : Enables orthogonal protection strategies with tBu or Trt groups .

H-Cys(Trt)-OH (CAS: 2799-07-7)

  • Protecting group : Trityl (Trt).
  • Molecular weight : 363.5 g/mol .
  • Applications : Offers superior steric protection for cysteine residues. The Trt group is cleaved under mild acidic conditions (e.g., 1% TFA), making it popular in Fmoc-SPPS .
  • Limitations : Higher molecular weight and cost compared to tBu derivatives .

H-Cys(Z)-OH · HCl (CAS: 3054-01-1)

  • Protecting group : Benzyloxycarbonyl (Z).
  • Molecular weight : 241.3 g/mol .
  • Applications : Rarely used in modern SPPS due to the Z group’s instability under catalytic hydrogenation, which conflicts with other protecting groups .

Comparative Analysis Table

Compound Protecting Group Molecular Weight (g/mol) Cleavage Conditions Coupling Efficiency Key Applications
H-Cys(tBu)-OH · HCl tBu 213.7 95% TFA, 2–4 hours High Fmoc-SPPS, acid-sensitive peptides
H-Cys(Bzl)-OH · HCl Bzl 261.8 HF/Na in NH₃ Moderate Boc-SPPS, legacy protocols
H-Cys(Acm)-OH · HCl Acm 228.69 I₂ or Hg(OAc)₂ High Disulfide bond formation
H-Cys(Trt)-OH Trt 363.5 1% TFA, 30 minutes High Orthogonal protection
H-Cys(Z)-OH · HCl Z 241.3 H₂/Pd Low Rarely used in modern SPPS

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